molecular formula C8H9NO2 B147235 4-Methoxybenzamide CAS No. 3424-93-9

4-Methoxybenzamide

Cat. No.: B147235
CAS No.: 3424-93-9
M. Wt: 151.16 g/mol
InChI Key: GUCPYIYFQVTFSI-UHFFFAOYSA-N
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Description

It is a white crystalline powder with a melting point of 164-167°C . This compound is a member of the benzamide family and is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the para position relative to the amide group (-CONH2).

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzamide can be synthesized through various methods. One common method involves the reaction of 4-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds as follows:

4-Methoxybenzoic acid+AmmoniaThis compound+Water\text{4-Methoxybenzoic acid} + \text{Ammonia} \rightarrow \text{this compound} + \text{Water} 4-Methoxybenzoic acid+Ammonia→this compound+Water

Another method involves the reaction of 4-methoxybenzoyl chloride with ammonia or an amine . The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form 4-methoxybenzoic acid.

    Reduction: The amide group can be reduced to form 4-methoxyaniline.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOCH3) in the presence of a suitable electrophile can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 4-Methoxyaniline.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Tyrosinase Inhibition

One of the prominent applications of 4-methoxybenzamide derivatives is their role as tyrosinase inhibitors. Tyrosinase is an enzyme crucial in the biosynthesis of melanin, and its inhibition can be beneficial in cosmetic formulations and therapeutic agents targeting hyperpigmentation disorders.

  • Case Study: Novel Schiff Base Derivatives
    A study synthesized novel derivatives of 2-hydroxy-4-methoxybenzamide, evaluating their efficacy as tyrosinase inhibitors. Among these, compound 4d exhibited an IC50 value of 7.57 μM, demonstrating approximately 2.5-fold better inhibition than kojic acid, a well-known tyrosinase inhibitor. The mechanism involved mixed-type inhibition, with molecular docking studies suggesting interactions with copper ions at the enzyme's active site .
CompoundIC50 (μM)Comparison with Kojic Acid
4d7.572.5 times better
4b8.19
4j8.92

1.2 Anticancer Activity

Research has also indicated potential anticancer properties associated with compounds derived from this compound. The structural modifications can enhance cytotoxicity against various cancer cell lines.

  • Case Study: Antitumor Activity
    A review highlighted the anticancer activities of secondary metabolites from medicinal fungi, where derivatives like 3-hydroxy-4-methoxybenzamide were isolated and reported to exhibit significant cytotoxic effects against glioblastoma and other cancer types .

Biochemical Research

2.1 Enzyme Inhibition Studies

The biochemical properties of this compound derivatives have been explored extensively in enzyme inhibition studies beyond tyrosinase.

  • Case Study: Enzyme Inhibition Mechanisms
    Various studies have documented the inhibition mechanisms of benzamide derivatives on enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX). The structure-activity relationship (SAR) analyses indicate that modifications at the methoxy group can significantly influence inhibitory potency .
EnzymeCompound TypeMechanism of Action
TyrosinaseSchiff base derivativesMixed-type inhibition
MAOBenzamide derivativesCompetitive inhibition
COXSubstituted benzamidesNon-competitive inhibition

Structural Investigations

The crystal structure analysis of this compound derivatives has provided insights into their stability and reactivity.

  • Case Study: Crystal Structure Analysis
    A recent study detailed the crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, revealing significant torsion angles and intermolecular interactions that contribute to its stability . Such structural data are critical for optimizing drug design processes.

Mechanism of Action

The mechanism of action of 4-methoxybenzamide depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

4-Methoxybenzamide can be compared with other benzamide derivatives such as:

    4-Hydroxybenzamide: Similar structure but with a hydroxyl group (-OH) instead of a methoxy group.

    4-Chlorobenzamide: Contains a chlorine atom (-Cl) instead of a methoxy group.

    4-Nitrobenzamide: Contains a nitro group (-NO2) instead of a methoxy group.

Each of these compounds has unique properties and reactivity due to the different substituents on the benzene ring. For example, 4-hydroxybenzamide is more polar and can form hydrogen bonds, while 4-chlorobenzamide is more reactive towards nucleophilic substitution reactions.

Biological Activity

4-Methoxybenzamide, a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This article reviews the compound's biological properties, including its role as an enzyme inhibitor, potential applications in cancer treatment, and its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the para position of the benzamide structure. This modification influences its solubility and biological interactions.

Enzyme Inhibition

One of the most significant biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme crucial for melanin biosynthesis. Recent studies have demonstrated that derivatives of this compound exhibit potent tyrosinase inhibitory activity, making them potential candidates for cosmetic and therapeutic applications aimed at hyperpigmentation disorders.

Tyrosinase Inhibition Data

CompoundIC50 (μM)Mechanism of Action
4d7.57Mixed-type inhibition
4b8.19Competitive inhibition
4j8.92Competitive inhibition

The compound 4d showed approximately 2.5-fold better inhibition than kojic acid, a well-known tyrosinase inhibitor .

Cancer Research Applications

Another area of interest is the use of this compound in cancer diagnostics and treatment. A study investigated the use of N-[2-(1′-piperidinyl)ethyl]-3-123I-iodo-4-methoxybenzamide (P-123I-MBA) as a radiotracer for imaging breast tumors. The results indicated that P-123I-MBA demonstrated significant tumor accumulation in patients with histologically confirmed breast cancer, highlighting its potential as a diagnostic tool in oncology.

Imaging Study Results

Patient IDTumor TypeTumor Size (cm)Tracer Accumulation Ratio
1Invasive Ductal2.52.04
2Invasive Lobular3.01.85
............

The study found focal uptake in 8 out of 10 patients with confirmed malignancies, indicating a promising application for non-invasive imaging techniques .

Q & A

Q. Basic: What are the reliable synthetic methods for 4-Methoxybenzamide, and how can reaction efficiency be optimized?

Answer:
A robust method involves the Mo(VI)-catalyzed hydration of 4-methoxybenzonitrile using acetaldoxime as a water surrogate. The reaction proceeds under reflux conditions with sodium molybdate(VI) dihydrate (2.4 mol% catalyst loading) in water for 16 hours, yielding this compound with 73% efficiency after purification via column chromatography (hexanes/EtOAc = 1:2) . Optimization strategies include:

  • Catalyst tuning : Testing alternative molybdenum complexes to reduce reaction time.
  • Solvent effects : Evaluating polar aprotic solvents (e.g., DMF) to enhance nitrile activation.
  • Scale-up considerations : Monitoring exothermicity during scaling to avoid decomposition.

Q. Basic: What spectroscopic techniques are used for characterizing this compound, and what key spectral markers should researchers focus on?

Answer:
Critical characterization methods include:

  • ¹H NMR : Key signals at δ 7.87–7.85 (aromatic protons), δ 3.81 (methoxy group) in DMSO-d₆ .
  • IR spectroscopy : Diagnostic peaks at 1631 cm⁻¹ (amide C=O stretch) and 1257 cm⁻¹ (C-O methoxy vibration) .
  • Mass spectrometry : HRMS (ESI) confirmation of molecular ion [M+Na]⁺ at m/z 271.1169 .
    For purity assessment, combine HPLC (reverse-phase C18 column) with melting point analysis (lit. 166–167°C) .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:
Contradictions often arise from structural modifications or assay variability. Methodological approaches include:

  • Structural validation : Confirm derivative purity via 2D NMR (e.g., NOESY for stereochemistry) and elemental analysis.
  • Assay standardization : Replicate studies using consistent cell lines (e.g., RAW264.7 macrophages for PDE4 inhibition assays) and control compounds (e.g., piclamilast as a reference PDE4 inhibitor) .
  • Meta-analysis : Compare bioactivity trends across derivatives (e.g., substituent effects on IC₅₀ values) using QSAR models .

Q. Advanced: What methodologies are recommended for assessing the pH-dependent stability of this compound conjugates in bioconjugation studies?

Answer:
To evaluate stability:

  • Controlled hydrolysis : Incubate conjugates (e.g., oligonucleotide-4-Methoxybenzamide hybrids) in acetate buffers (pH 4.5–6.0) at 37°C for 24 hours. Monitor degradation via gel electrophoresis or LC-MS .
  • Kinetic profiling : Calculate hydrolysis rates using first-order kinetics. For example, at pH 4.5, the phosphoramide bond in N-(6-aminohexyl)-4-methoxybenzamide conjugates degrades >80% within 24 hours .
  • Stabilization strategies : Introduce steric hindrance (e.g., tert-butyl groups) or switch to pH-resistant linkers (e.g., triazole rings).

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound-based PDE4 inhibitors?

Answer:
Key SAR strategies include:

  • Core modification : Replace the methoxy group with halogen substituents (e.g., Cl, F) to enhance receptor binding. For example, 3,5-dichloropyridyl analogs show improved PDE4 inhibition .
  • Side-chain engineering : Introduce cyclopentyloxy groups to improve blood-brain barrier permeability (see Table 2 in for BBB permeability predictions) .
  • In silico screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high predicted affinity for the PDE4 catalytic domain .

Q. Tables Referenced from Evidence:

Table 3 (): Diagnostic IR Peaks for this compound

Functional GroupIR Peak (cm⁻¹)
Amide C=O1631
Methoxy C-O1257

Table 2 ( ): PDE4 Inhibitor Optimization

DerivativeIC₅₀ (nM)Selectivity (PDE4B/PDE4D)
Piclamilast2.115-fold
This compound analog8.76-fold

Properties

IUPAC Name

4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCPYIYFQVTFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40879434
Record name P-METHYOXYBENZAMIDE
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Molecular Weight

151.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3424-93-9, 8424-93-9
Record name 4-Methoxybenzamide
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Record name p-Methoxybenzamide
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Record name 4-methoxybenzamide
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Synthesis routes and methods I

Procedure details

1-(1-Ethoxyethyl)-3-(4-methoxybenzoylamino)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (0.3 g, 0.77 mmol), O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) (0.247 g, 0.77 mmol, 1 eq.), dimethylformamide (3.85 mL) and phenylhydrazine (0.151 mL, 1.54 mmol, 2 eq.) are successively introduced into a 20 mL round-bottomed flask under argon. Triethylamine (0.322 mL, 2.31 mmol, 3 eq.) is added to the reaction mixture. The mixture is stirred at a temperature in the region of 60° C. for 15 hours. The solvent is then evaporated off under vacuum and the residual oil is diluted with 15 mL of ethyl acetate and 10 mL of water. The aqueous phase is isolated and then acidified to pH 4-5, after which it is extracted with ethyl acetate (3×15 mL). The combined organic phases are dried over magnesium sulfate and concentrated to dryness under reduced pressure. The residue is purified by flash chromatography on silica gel, eluting with a 1:1 ethyl acetate/heptane mixture. The product obtained in oil form (0.310 g, 84%, Rf=0.47 (1:9 MeOH/dichloromethane)) is placed without further purification in 5 mL of tetrahydrofuran and 2.5 mL of 2.5 N hydrochloric acid. The reaction mixture is then heated at a temperature in the region of 50° C. for 2 hours and is then cooled to room temperature. 15 mL of water are then added to the mixture. A precipitate forms. The tetrahydrofuran is evaporated off and the aqueous phase is neutralized with 5 N NaOH. The precipitate formed is filtered off and then washed with water. The beige-colored solid is dried in an oven at a temperature in the region of 60° C. under vacuum. The dry solid is then dissolved in acetone and precipitated from heptane. The 5-(N′-phenylhydrazinocarbonyl)-1H-thieno[2,3-c]pyrazol-3-yl]-4-methoxybenzamide thus obtained (86 mg, 33%) has a purity of 95%. Overall yield=28%. 1H NMR (400 MHz, (CD3)2SO-d6, δ in ppm): 3.85 (s, 3H); 6.72 (broad t, J=7.5 Hz, 1H); 6.76 (broad d, J=8.0 Hz, 2H); 7.05 (broad d, J=8.0 Hz, 2H); 7.15 (broad t, J=7.5 Hz, 2H); 7.85 (broad s, 1H); 8.09 (broad d, J=8.0 Hz, 2H); 8.19 (broad s, 1H); 10.45 (broad m, 1H); 11.0 (broad m, 1H); 12.9 (broad m, 1H). LC/MS: m=407. ES m/z=408 MH+
Name
1-(1-Ethoxyethyl)-3-(4-methoxybenzoylamino)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.247 g
Type
reactant
Reaction Step One
Quantity
0.151 mL
Type
reactant
Reaction Step One
Quantity
3.85 mL
Type
solvent
Reaction Step One
Quantity
0.322 mL
Type
reactant
Reaction Step Two
Yield
28%

Synthesis routes and methods II

Procedure details

To a solution of 2-benzyl-4-methoxybenzoic acid (14.2 g) in 600 mL CH2Cl2 was added a catalytic amount of DMF, followed by a solution of oxalyl chloride (8.7 g) in 100 mL of CH2Cl2. The reaction was stirred at room temp overnight, then concentrated and azeotroped with toluene (2×). The residue was dissolved in 700 mL CH2Cl2 and cooled to 0 C. Tert-butyl amine (13.9 g) was added, and the reaction was warmed to room temp. After 1.5 h, the reaction was quenched with 5% aqueous KHSO4. The organic solution was separated, washed once with saturated aqueous sodium bicarbonate, dried (Na2SO4) and concentrated to give 15.9 g of 2-benzyl-N-tert-butyl)-4-methoxybenzamide.
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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